S-Methyl-D-penicillamine
Overview
Description
S-Methyl-D-penicillamine: is a derivative of D-penicillamine, a well-known chelating agent used to treat heavy metal poisoning and certain medical conditions like Wilson’s disease and rheumatoid arthritis . This compound is structurally similar to cysteine, with a methyl group replacing one of the hydrogen atoms on the sulfur atom .
Mechanism of Action
Target of Action
S-Methyl-D-penicillamine, also known as D-Valine, 3-(methylthio)-, primarily targets copper ions in the body . It is used as a chelating agent to remove excess copper in patients with Wilson’s disease . It also targets macrophages , T-lymphocytes , and IgM rheumatoid factor .
Mode of Action
This compound acts by forming stable, soluble complexes with copper, which are then excreted in the urine . This helps in the removal of excess copper in patients with Wilson’s disease . In the case of rheumatoid arthritis, it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Biochemical Pathways
This compound affects the biochemical pathways related to copper metabolism. By chelating copper, it prevents the accumulation of this metal, which can be toxic in high concentrations . It also impacts the immune response pathway by inhibiting macrophages and T-lymphocytes .
Pharmacokinetics
This compound is absorbed rapidly but incompletely (40% to 70%) in the intestine, with wide interindividual variations . Food, antacids, and iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The peak plasma concentration occurs at 1 to 3 hours after ingestion . More than 80% of plasma this compound is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to this compound . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .
Result of Action
The primary result of this compound’s action is the reduction of copper levels in patients with Wilson’s disease . This helps to alleviate the symptoms of copper toxicity. In patients with rheumatoid arthritis, it suppresses disease activity . It also reduces cystine excretion in cystinuria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce its absorption . Furthermore, its bioavailability is dramatically decreased in patients with malabsorption states . The drug’s efficacy can also be affected by the patient’s copper levels and immune status .
Biochemical Analysis
Biochemical Properties
S-Methyl-D-penicillamine is formed from D-penicillamine by thiol methyltransferase in the membrane fraction of isolated human red blood cells . It interacts with enzymes, proteins, and other biomolecules in the body, playing a role in biochemical reactions .
Cellular Effects
Studies show that elevated levels of this compound were excreted in the urine of patients with Parkinson’s and Motor Neuron Disease . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism in these conditions.
Molecular Mechanism
It is known that D-penicillamine, from which this compound is derived, binds copper, allowing it to be eliminated in the urine . This suggests that this compound may also interact with biomolecules and influence gene expression.
Temporal Effects in Laboratory Settings
It is known that D-penicillamine and its metabolites, including this compound, bind to albumin, which is responsible for the slow elimination of the drug from plasma .
Metabolic Pathways
This compound is a metabolite of D-penicillamine and is formed in the liver
Transport and Distribution
Approximately 80% of D-penicillamine, from which this compound is derived, is circulated in plasma, typically bound to plasma proteins, particularly albumin . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that D-penicillamine and its metabolites, including this compound, are found in the plasma . This suggests that this compound may also be localized in the plasma.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl-D-penicillamine can be synthesized through the methylation of D-penicillamine. This involves reacting D-penicillamine with a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale methylation reactions, followed by purification processes such as crystallization or chromatography to obtain the high-purity compound .
Chemical Reactions Analysis
Types of Reactions: S-Methyl-D-penicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Methyl-D-penicillamine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: It is used in studies involving thiol-disulfide exchange reactions and as a model compound for understanding the behavior of sulfur-containing amino acids .
Medicine: this compound has potential therapeutic applications in treating heavy metal poisoning and certain autoimmune diseases .
Industry: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of other chemical compounds .
Comparison with Similar Compounds
D-Penicillamine: A chelating agent used to treat Wilson’s disease and rheumatoid arthritis.
L-Penicillamine: Not used clinically due to its toxicity.
Cysteine: A sulfur-containing amino acid with similar chemical properties.
Uniqueness: S-Methyl-D-penicillamine is unique due to its methylated thiol group, which enhances its stability and reactivity compared to other thiol-containing compounds . This makes it particularly useful in applications requiring strong and stable chelation properties .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLYGQTOGLZDA-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184026 | |
Record name | D-Valine, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-84-6 | |
Record name | S-Methyl-D-penicillamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Valine, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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